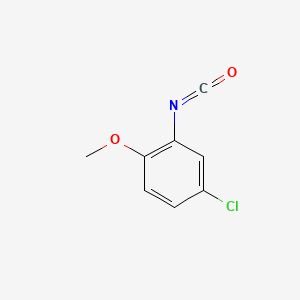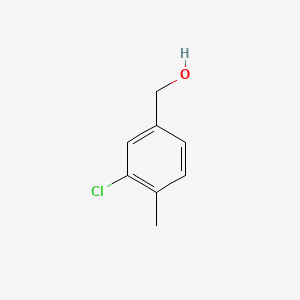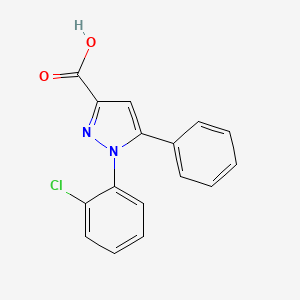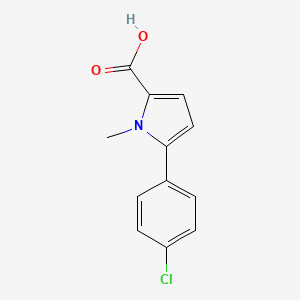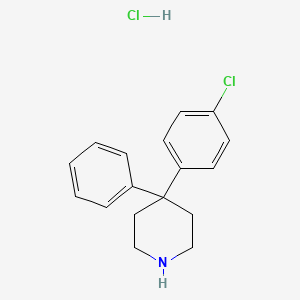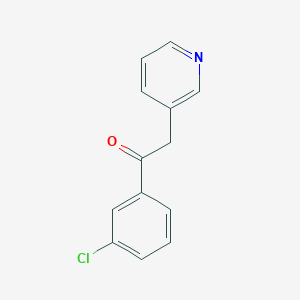
1-(3-Chlorophenyl)-2-(pyridin-3-yl)ethan-1-one
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its class of compounds.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its molecular formula, structural formula, and possibly its 3D conformation.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants and products of the reaction, the conditions required for the reaction, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.).Scientific Research Applications
Synthesis and Molecular Structure
1-(3-Chlorophenyl)-2-(pyridin-3-yl)ethan-1-one is involved in the synthesis of complex organic molecules, contributing to advancements in crystal and molecular structure determination. For example, it has been implicated in the synthesis of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, which was characterized by 1H-NMR and IR spectral data, highlighting its utility in understanding molecular and crystal structures through single-crystal X-ray diffraction (Percino et al., 2006).
DNA Interaction and Cytotoxicity Studies
Research has also explored the interaction of compounds structurally related to 1-(3-Chlorophenyl)-2-(pyridin-3-yl)ethan-1-one with DNA and their cytotoxicity effects. A study on rhenium(I) organometallic compounds, including related structures, demonstrated their capability to bind with HS DNA, indicating groove mode binding and potential for cytotoxic applications against cancer cell lines, suggesting relevance in therapeutic research and antibacterial activity (Varma et al., 2020).
Fungicidal Activity
Compounds structurally similar to 1-(3-Chlorophenyl)-2-(pyridin-3-yl)ethan-1-one have shown fungicidal properties, offering potential applications in agrochemical research. For instance, substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, derived from interactions involving similar molecular structures, have demonstrated fungicidal activity, underscoring the chemical's utility in developing new agrochemical solutions (Kuzenkov & Zakharychev, 2009).
Electrooptic Film Fabrication
The molecule is also relevant in the field of electrooptic film fabrication. Research involving pyrrole-pyridine-based dibranched chromophores, which include similar structural motifs, has explored their influence on covalent self-assembly, thin-film microstructure, and nonlinear optical response. This highlights the potential of 1-(3-Chlorophenyl)-2-(pyridin-3-yl)ethan-1-one related compounds in the development of advanced materials for optical and electrooptic applications (Facchetti et al., 2006).
Nonlinear Optical Properties
Further research into the nonlinear optical properties of chalcone derivatives structurally related to 1-(3-Chlorophenyl)-2-(pyridin-3-yl)ethan-1-one has provided insights into their potential as organic nonlinear optical materials. Studies utilizing quantum chemical techniques have explored the transparency and nonlinear properties of such molecules, indicating their suitability for applications in organic nonlinear optical materials (Tiwari & Singh, 2016).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.
Future Directions
This involves predicting or suggesting future research directions, potential applications, or improvements to the synthesis process of the compound.
Please note that the availability of this information depends on the extent of research done on the compound. For a comprehensive analysis, you may need to consult multiple sources or conduct experimental studies. Always ensure to follow safety guidelines when handling chemical compounds.
I hope this general approach helps you in your study of “1-(3-Chlorophenyl)-2-(pyridin-3-yl)ethan-1-one”. If you have more specific questions or need further assistance, feel free to ask!
properties
IUPAC Name |
1-(3-chlorophenyl)-2-pyridin-3-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-12-5-1-4-11(8-12)13(16)7-10-3-2-6-15-9-10/h1-6,8-9H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVYYQXBYOHPLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624318 | |
| Record name | 1-(3-Chlorophenyl)-2-(pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-2-(pyridin-3-yl)ethan-1-one | |
CAS RN |
224040-88-4 | |
| Record name | 1-(3-Chlorophenyl)-2-(3-pyridinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=224040-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chlorophenyl)-2-(pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




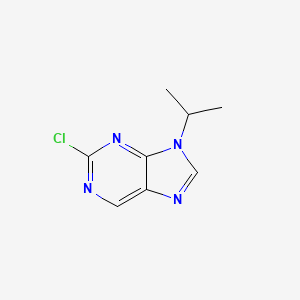
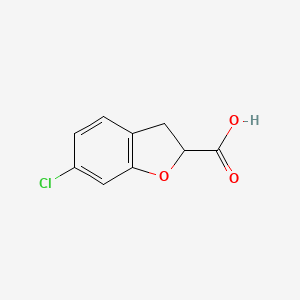
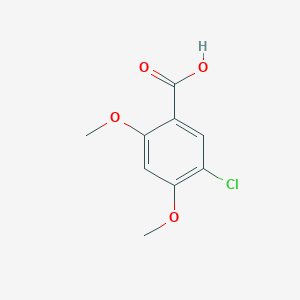
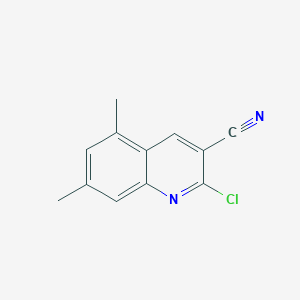
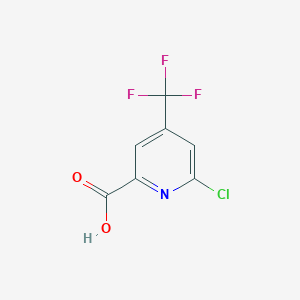
![1-[(6-Chloro-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B3024748.png)
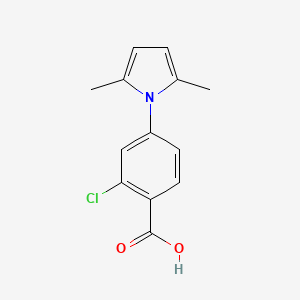
![6-chloro-3,3,7-trimethyl-2H-[1,3]oxazolo[3,2-a]pyrimidin-5-one](/img/structure/B3024753.png)
